Doxepin-d3 Hydrochloride

Catalog No.
S896132
CAS No.
347840-07-7
M.F
C19H22ClNO
M. Wt
318.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxepin-d3 Hydrochloride

CAS Number

347840-07-7

Product Name

Doxepin-d3 Hydrochloride

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

Molecular Formula

C19H22ClNO

Molecular Weight

318.9 g/mol

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;/i1D3;

InChI Key

MHNSPTUQQIYJOT-NJBVGFLXSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Synonyms

11-(3-Dimethylaminopropylidene-d3)-6,11-dihydrodibenz[b,e]oxepin Hydrochloride;Adapin-d3; Aponal-d3; Curatin-d3; Quitaxon-d3; Sinequan-d3;

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl

Internal Standard for Doxepin Quantification

Doxepin-d3 Hydrochloride functions as an internal standard for quantifying doxepin, a tricyclic antidepressant [, ]. Doxepin is prescribed for conditions like sleep problems, anxiety disorders, and chronic hives.

Researchers employ Doxepin-d3 Hydrochloride in various analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) []. These techniques separate and measure the presence of different compounds in a sample. Doxepin-d3 Hydrochloride, with its slightly altered chemical structure containing three deuterium atoms (represented by d3), behaves very similarly to doxepin during the analysis [, ].

Doxepin-d3 Hydrochloride is a deuterated form of doxepin, a tricyclic antidepressant primarily used for treating depression and anxiety disorders. This compound is notable for its chemical structure, which includes a trideuteromethyl group, enhancing its stability and utility in research applications. The full chemical name is 11-(3-Trideuteromethyl-3-methylaminopropylidene)-6,11-dihydro-benz[b,e]oxepin hydrochloride, with a molecular formula of C₁₉H₁₈D₃NO·HCl and a molecular weight of 318.86 g/mol .

Typical of tricyclic compounds, including:

  • N-Methylation: The nitrogen atom in the amine group can participate in N-methylation reactions.
  • Hydrolysis: Under acidic or basic conditions, the hydrochloride salt can dissociate, affecting its solubility and reactivity.
  • Oxidation: The presence of aromatic rings allows for electrophilic aromatic substitution reactions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic uses.

Doxepin-d3 Hydrochloride exhibits several biological activities:

  • Antidepressant Effects: Like its non-deuterated counterpart, it functions primarily as a serotonin-norepinephrine reuptake inhibitor, enhancing neurotransmitter levels in the synaptic cleft.
  • Anxiolytic Properties: It is effective in reducing anxiety symptoms, making it beneficial for patients with anxiety disorders.
  • Sleep Aid: Doxepin-d3 is also used to manage insomnia due to its sedative properties .

The deuterated nature of this compound may influence its pharmacokinetics and dynamics, potentially leading to variations in efficacy and side effects compared to standard doxepin.

The synthesis of Doxepin-d3 Hydrochloride typically involves:

  • Deuteration: Using deuterated reagents during the synthesis of doxepin to incorporate deuterium into the molecular structure.
  • Formation of Hydrochloride Salt: Reacting the free base form of doxepin-d3 with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability.

The detailed synthetic routes often involve multi-step organic reactions that require careful control of conditions to ensure high yield and purity .

Doxepin-d3 Hydrochloride has several applications:

  • Pharmaceutical Research: It serves as a reference standard in pharmacological studies and drug development.
  • Clinical Trials: Used in studies investigating the effects of antidepressants on various neurological conditions.
  • Analytical Chemistry: Employed as an internal standard in mass spectrometry due to its stable isotopic labeling .

Interaction studies involving Doxepin-d3 Hydrochloride focus on its pharmacological interactions with other drugs and biological systems:

  • Drug Interactions: It may interact with other central nervous system depressants, potentially enhancing sedative effects.
  • Metabolic Pathways: Investigations into how it is metabolized by cytochrome P450 enzymes can provide insights into drug-drug interactions and individual variability in response .

These studies are crucial for understanding the safety profile and therapeutic potential of Doxepin-d3.

Doxepin-d3 Hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseKey Characteristics
DoxepinTricyclic AntidepressantDepression, AnxietyNon-deuterated form; widely used
NortriptylineTricyclic AntidepressantDepressionLess sedative; more noradrenergic
AmitriptylineTricyclic AntidepressantDepression, Chronic PainMore sedative; higher side effect profile
ClomipramineTricyclic AntidepressantObsessive-Compulsive DisorderStrong serotonin reuptake inhibition

Doxepin-d3 Hydrochloride's unique feature is its deuterated structure, which may enhance metabolic stability and reduce side effects compared to its analogs. This makes it particularly valuable for research purposes where isotopic labeling is beneficial .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

318.1578223 g/mol

Monoisotopic Mass

318.1578223 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-08-15

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